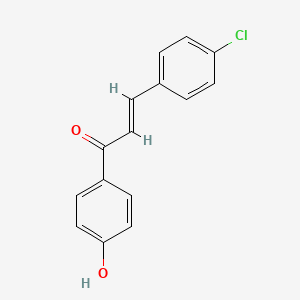
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chlorinated phenyl group and a hydroxylated phenyl group connected by a propenone linkage, making it a chalcone derivative. Chalcones are known for their diverse biological activities and are often studied for their potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure is as follows:
Starting Materials: 4-chlorobenzaldehyde and 4-hydroxyacetophenone.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or methanol is commonly used as the solvent.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.
The reaction proceeds as follows:
4-chlorobenzaldehyde+4-hydroxyacetophenoneNaOH/EtOHthis compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the propenone linkage can be reduced to form a saturated ketone.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-Chlorophenyl)-1-(4-oxophenyl)prop-2-en-1-one.
Reduction: Formation of 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)propan-1-one.
Substitution: Formation of derivatives such as 3-(4-aminophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one.
科学的研究の応用
Chemistry
In chemistry, 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities through cyclization reactions.
Biology
Biologically, this compound has been studied for its potential anti-inflammatory, antioxidant, and antimicrobial properties. It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Medicine
In medicine, derivatives of this compound are explored for their potential use in treating cancer, diabetes, and neurodegenerative disorders. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its chemical reactivity allows for the production of a wide range of industrial products.
作用機序
The mechanism by which 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one exerts its effects involves interaction with various molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Its antioxidant properties are due to the scavenging of free radicals and the upregulation of antioxidant enzymes.
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of a chlorine atom.
3-(4-Nitrophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Contains a nitro group instead of a chlorine atom.
3-(4-Bromophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Contains a bromine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
特性
CAS番号 |
19152-38-6 |
|---|---|
分子式 |
C15H11ClO2 |
分子量 |
258.70 g/mol |
IUPAC名 |
(E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11ClO2/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10,17H/b10-3+ |
InChIキー |
OQSNPMDWFJMKLH-XCVCLJGOSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)O)Cl |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


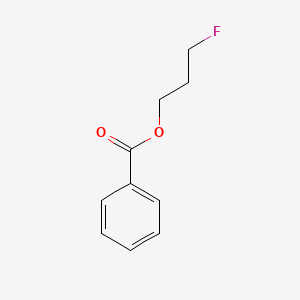


![7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12084011.png)
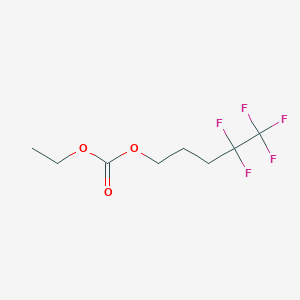

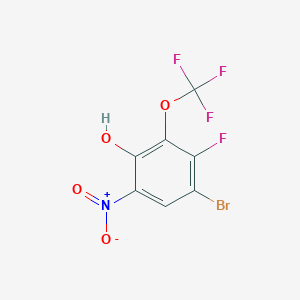
![4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12084043.png)
![N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12084049.png)

![Sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12084055.png)
![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine](/img/structure/B12084056.png)
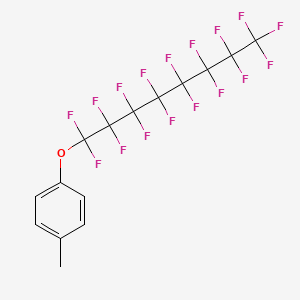
![(2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid](/img/structure/B12084064.png)
